molecular formula C8H6FNO B6599580 4-(fluoromethoxy)benzonitrile CAS No. 867281-14-9

4-(fluoromethoxy)benzonitrile

Cat. No.: B6599580
CAS No.: 867281-14-9
M. Wt: 151.14 g/mol
InChI Key: OIWNRXNBLZQZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(fluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H6FNO It is a derivative of benzonitrile, where a fluoromethoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(fluoromethoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with a fluorinating agent. One common method is the reaction of 4-hydroxybenzonitrile with fluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(fluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluoromethoxy group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly employed.

Major Products Formed

    Nucleophilic substitution: Substituted benzonitriles with various functional groups.

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

Scientific Research Applications

4-(fluoromethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(fluoromethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The fluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, thereby modulating its biological activity. The nitrile group can also participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorobenzonitrile
  • 4-methoxybenzonitrile
  • 4-chlorobenzonitrile

Uniqueness

4-(fluoromethoxy)benzonitrile is unique due to the presence of both fluorine and methoxy groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The fluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, which are desirable traits in drug development .

Properties

IUPAC Name

4-(fluoromethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-11-8-3-1-7(5-10)2-4-8/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWNRXNBLZQZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(fluoromethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(fluoromethoxy)benzonitrile
Reactant of Route 3
4-(fluoromethoxy)benzonitrile
Reactant of Route 4
4-(fluoromethoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(fluoromethoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(fluoromethoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.